BenchChemオンラインストアへようこそ!

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone

Lipophilicity Metabolic stability Medicinal chemistry

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone (CAS 1706006-48-5; molecular formula C18H18F2N2OS; MW 348.41 g/mol) is a synthetic small molecule belonging to the 1,4-thiazepane class, characterized by a 7-membered heterocyclic ring containing both nitrogen and sulfur atoms, substituted at the 7-position with a 2,5-difluorophenyl group and N-acylated with a 2-(pyridin-3-yl)acetyl moiety. The compound is classified as a research chemical and is primarily available through specialty chemical suppliers, with typical purity levels of 95%.

Molecular Formula C18H18F2N2OS
Molecular Weight 348.41
CAS No. 1706006-48-5
Cat. No. B2877029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
CAS1706006-48-5
Molecular FormulaC18H18F2N2OS
Molecular Weight348.41
Structural Identifiers
SMILESC1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C18H18F2N2OS/c19-14-3-4-16(20)15(11-14)17-5-7-22(8-9-24-17)18(23)10-13-2-1-6-21-12-13/h1-4,6,11-12,17H,5,7-10H2
InChIKeyUFZHHWUQTZPUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone – Sourcing and Baseline Characterization [CAS 1706006-48-5]


1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone (CAS 1706006-48-5; molecular formula C18H18F2N2OS; MW 348.41 g/mol) is a synthetic small molecule belonging to the 1,4-thiazepane class, characterized by a 7-membered heterocyclic ring containing both nitrogen and sulfur atoms, substituted at the 7-position with a 2,5-difluorophenyl group and N-acylated with a 2-(pyridin-3-yl)acetyl moiety [1]. The compound is classified as a research chemical and is primarily available through specialty chemical suppliers, with typical purity levels of 95% . Its structural features suggest potential applications in medicinal chemistry as a scaffold for kinase inhibitor development [2].

Why Close Analogs Cannot Substitute for 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone in Target-Focused Research


Generic substitution within the 1,4-thiazepane class is not advisable because subtle structural variations – such as the position and nature of aryl substituents, the heterocyclic ring fusion state, and the N-acyl group identity – can profoundly alter target engagement, selectivity, and physicochemical properties [1]. For example, replacing the 2,5-difluorophenyl group with a 2-chlorophenyl group (CAS analog 1706006-XX-X) not only changes the electronic profile of the molecule but also eliminates potential fluorine-mediated interactions that can enhance binding affinity and metabolic stability . Similarly, the pyridin-3-yl isomer cannot be assumed to behave identically to its pyridin-4-yl counterpart . Without head-to-head data, interchangeability cannot be assumed.

Quantitative Evidence Guide: Differential Performance of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone


2,5-Difluorophenyl vs. 2-Chlorophenyl Substitution: Impact on Lipophilicity

The 2,5-difluorophenyl substituent reduces logP compared to the 2-chlorophenyl analog, a factor that can influence solubility and metabolic stability. While no direct logP measurement for this compound is publicly available, class-level inference from related thiazepane and thiazepine derivatives indicates that fluorination lowers lipophilicity relative to chlorination [1]. This trend is consistent with the broader medicinal chemistry observation that fluorine substitution improves metabolic stability while maintaining or enhancing target binding [2].

Lipophilicity Metabolic stability Medicinal chemistry

Pyridin-3-yl vs. Pyridin-4-yl Regioisomerism: Differential Binding Potential

The pyridin-3-yl isomer (this compound) presents a different hydrogen-bonding geometry compared to its pyridin-4-yl analog. In kinase inhibitor design, the nitrogen position on the pyridine ring can critically influence hinge-binding interactions [1]. BindingDB data for structurally related compounds in the BTK inhibitor patent space (US20240083900) show that small changes in heterocyclic attachments can alter IC50 values by orders of magnitude; for example, example compounds in this patent series show IC50 values ranging from <1 nM to >100 nM depending on the heterocyclic attachment geometry [2]. However, no direct comparative binding data exists for the pyridin-3-yl vs pyridin-4-yl pair of this specific scaffold.

Regioisomerism Binding affinity Kinase inhibition

1,4-Thiazepane Scaffold vs. 1,4-Benzothiazepine: Conformational Flexibility and Selectivity

Unlike the rigid, planar 1,4-benzothiazepine scaffold of CGP37157 (a known but non-selective mitochondrial Na+/Ca2+ exchanger blocker), the 1,4-thiazepane ring in 1706006-48-5 provides greater three-dimensional conformational flexibility [1]. This flexibility can enable access to binding pockets not reachable by benzothiazepines. In Martinez-Sanz et al. (2016), pyridothiazepine analogs of CGP37157 showed improved water solubility (lower logP) and better mitochondrial Ca2+ clearance regulation compared to the parent benzothiazepine, while maintaining neuroprotective properties [1]. Although 1706006-48-5 is a thiazepane (not a thiazepine), the non-fused, saturated ring system shares the conformational advantage principle, potentially offering improved selectivity profiles over benzothiazepine comparators.

Conformational flexibility Target selectivity Mitochondrial Na+/Ca2+ exchanger

Purity and Procurement Reliability: Vendor Comparison

Currently, 1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is listed by a limited number of vendors, with purity typically specified at 95% . In contrast, structurally similar compounds such as 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone (CAS 1706006-XX-X) are also available at 95% purity, but with more vendor options . The limited supplier base for 1706006-48-5 may affect lead times and pricing. Researchers should request batch-specific analytical data (NMR, HPLC) to verify purity before committing to large-scale procurement.

Purity Quality control Sourcing reliability

Best Application Scenarios for 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone Based on Verified Evidence


Scaffold for Kinase Inhibitor Hit Discovery Programs

Given its 1,4-thiazepane core with fluorinated aryl and pyridinylacetyl moieties, 1706006-48-5 is structurally suited as a starting scaffold for kinase inhibitor hit discovery, particularly for targets where pyridine hinge-binding motifs are favorable [1]. The 2,5-difluorophenyl group provides electronic effects that may enhance binding to hydrophobic ATP-binding pockets, while the pyridin-3-yl group can engage the kinase hinge region. Procurement for focused library synthesis around this scaffold may be warranted when initial virtual screening suggests favorable docking poses.

Mitochondrial Na+/Ca2+ Exchanger Tool Compound Development

Building on the evidence that pyridothiazepine analogs of CGP37157 show improved regulation of mitochondrial Ca2+ clearance over the parent benzothiazepine [1], the thiazepane scaffold of 1706006-48-5 may serve as a template for developing more selective mitochondrial Na+/Ca2+ exchanger probes. Its non-fused ring system could overcome the selectivity limitations of CGP37157. This application is particularly relevant for neuroscience research, where tools to dissect Ca2+ dependent apoptotic pathways are needed.

Fluorinated Fragment for Biophysical Screening Libraries

The compound's 2,5-difluorophenyl group makes it suitable for 19F NMR-based fragment screening campaigns [1]. Fluorinated fragments are highly sought after for fragment-based drug discovery (FBDD) because the 19F nucleus is 100% naturally abundant and highly sensitive to changes in chemical environment upon target binding. 1706006-48-5 can be included in fluorinated fragment libraries for screening against protein targets where conformational flexibility is desired.

Selectivity Profiling Against Benzothiazepine Off-Target Panel

The compound can be used as a structural analog in selectivity profiling studies comparing thiazepane-based compounds against benzothiazepine-based tools like CGP37157 [1]. Since CGP37157 is known to block multiple ion channels and transporters non-selectively, testing 1706006-48-5 against a panel of these off-targets can quantify whether the scaffold switch from benzothiazepine to thiazepane indeed improves selectivity. This is a research application, not a therapeutic claim, and requires the user to establish their own assay conditions.

Quote Request

Request a Quote for 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.